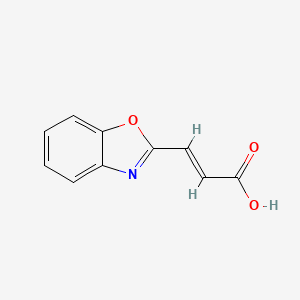

(2E)-3-(1,3-benzoxazol-2-yl)acrylic acid

Description

Properties

IUPAC Name |

(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-6H,(H,12,13)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJWCEYKQQMNIC-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(O2)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Approaches for 2e 3 1,3 Benzoxazol 2 Yl Acrylic Acid and Its Analogs

Conventional Synthetic Routes to the Benzoxazole (B165842) Acrylate (B77674) Scaffold

Traditional synthetic approaches to the (2E)-3-(1,3-benzoxazol-2-yl)acrylic acid framework typically involve the sequential construction of the benzoxazole ring followed by the elaboration of the acrylic acid side chain. These methods rely on well-established named reactions and are foundational to the synthesis of this class of compounds.

Condensation Reactions with 2-Aminophenol (B121084) and its Derivatives

The cornerstone of benzoxazole synthesis is the condensation of a 2-aminophenol with a suitable carbonyl-containing compound. rsc.org This reaction forms the heterocyclic core of the target molecule. The traditional approach involves the reaction of 2-aminophenol with various substrates such as carboxylic acids, aldehydes, ketones, or their derivatives under different catalytic and reaction conditions. rsc.orgnih.gov

One of the most common methods is the Phillips condensation, which involves heating a mixture of 2-aminophenol and a carboxylic acid or its derivative (like an ester or acid chloride) in the presence of a dehydrating agent such as polyphosphoric acid (PPA). ijpbs.com To synthesize a precursor for the target acrylate, a reactant like malonic acid or a derivative would be required to introduce the necessary two-carbon chain at the 2-position of the benzoxazole.

Alternatively, 2-aminophenol can be condensed with aldehydes, followed by an oxidative cyclization step. nih.gov Various catalysts, including Lewis acids like zinc acetate (B1210297) (Zn(OAc)₂) and titanium-based reagents, have been employed to facilitate this transformation, often providing high yields under mild conditions. ijpbs.comamazonaws.com The choice of aldehyde is critical for the subsequent formation of the acrylic acid moiety. For instance, using an aldehyde that can be converted into an active methylene (B1212753) group sets the stage for a subsequent Knoevenagel condensation.

| Catalyst/Reagent | Substrate(s) | Conditions | Yield | Reference |

| Polyphosphoric Acid (PPA) | 2-Aminophenol, Carboxylic Acid | High Temperature (e.g., 150°C) | Good | ijpbs.com |

| Zinc Acetate (Zn(OAc)₂) | 2-Aminophenol, Aldehyde | Room Temperature, Ethanol | Good to Excellent | amazonaws.com |

| KF-Al₂O₃ | 2-Aminophenol, Acid Derivative | Room Temperature, Acetonitrile | 83-95% | nih.gov |

| Dess–Martin periodinane (DMP) | Phenolic Schiff Bases | Ambient Temperature | Good | ijpbs.com |

| Ionic Liquid | 2-Aminophenol, Aldehyde | 100°C, Solvent-free | 65-96% | nih.gov |

Knoevenagel Condensation Strategies for α,β-Unsaturated Carboxylic Acid Formation

The Knoevenagel condensation is a pivotal reaction for constructing the α,β-unsaturated acrylic acid portion of the target molecule. researchgate.net This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with a compound containing an active methylene group, catalyzed by a weak base such as an amine or its salt (e.g., piperidine). nih.gov

In the context of synthesizing this compound, a common strategy involves the reaction of 2-benzoxazolecarboxaldehyde with malonic acid. This reaction, typically carried out in a solvent like pyridine (B92270) with a catalytic amount of piperidine (B6355638), proceeds through a decarboxylative condensation mechanism to yield the desired acrylic acid directly. researchgate.net The stereochemistry of the resulting double bond is predominantly the thermodynamically more stable (E)-isomer.

Variations of this strategy include the use of malonic acid monoesters, which can offer better solubility and reactivity, followed by a final hydrolysis step to yield the carboxylic acid. The reaction conditions, including the choice of catalyst, solvent, and temperature, can be optimized to maximize the yield and selectivity of the condensation. rsc.orgrsc.org Lewis acids such as In(OTf)₃ have also been shown to be effective catalysts for tandem reactions that include a Knoevenagel condensation step. rsc.org

| Carbonyl Compound | Active Methylene Compound | Catalyst/Solvent | Product Type | Reference |

| 2-Benzoxazole-5-carbaldehyde | Malonic Acid | - | 3-(2-Substituted benzoxazol-5-yl)acrylic acid | researchgate.net |

| Aromatic Aldehydes | 2-(Benzo[d]thiazol-2-yl)acetonitrile | Basic (e.g., Piperidine) / Microwave | (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles | researchgate.net |

| 2-(1-Phenylvinyl)benzaldehyde | Malonates | Piperidine, AcOH / Benzene (B151609) | Indene and Benzofulvene Derivatives | nih.gov |

| 5-HMF derivatives | Active Methylene Compounds | Biogenic Carbonates / Solvent-free | 3-(Furan-2-yl)acrylonitrile Derivatives | mdpi.com |

Cross-Coupling Reactions for Constructing the Benzoxazole Acrylate Framework

Modern synthetic organic chemistry offers powerful cross-coupling reactions, particularly those catalyzed by transition metals like palladium, for the construction of complex molecular frameworks. These methods can be applied to the synthesis of the benzoxazole acrylate scaffold, offering alternative and potentially more convergent routes.

One potential strategy is a Heck reaction, which would involve the palladium-catalyzed coupling of a 2-halobenzoxazole with acrylic acid or one of its esters. This approach builds the acrylate side chain directly onto a pre-formed benzoxazole ring. Another advanced approach involves the direct C-H functionalization of the benzoxazole core. nih.gov Research has demonstrated efficient room-temperature, palladium-catalyzed direct 2-arylation of benzoxazoles with aryl bromides using a Pd(OAc)₂/NiXantphos-based catalyst. nih.gov Adapting this deprotonative cross-coupling process (DCCP) to couple with a suitable three-carbon electrophile corresponding to the acrylic acid moiety could provide a highly efficient and atom-economical route to the target molecule. While direct application to acrylic acid derivatives is still an area of development, these methods represent the cutting edge of heterocyclic functionalization.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods. scispace.comresearchgate.net The synthesis of benzoxazole derivatives has significantly benefited from this technology. researchgate.net

Both the initial formation of the benzoxazole ring and the subsequent Knoevenagel condensation can be expedited using microwave irradiation. researchgate.net For instance, the condensation of 2-aminophenol with carboxylic acids or aldehydes can be completed in minutes under microwave conditions, compared to several hours required for conventional refluxing. researchgate.netsemanticscholar.org Similarly, Knoevenagel condensations performed under microwave irradiation, often in solvent-free conditions, are significantly faster and can lead to excellent yields of the desired α,β-unsaturated products. researchgate.net The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating that minimizes the formation of side products. nih.gov

| Reaction Type | Method | Reaction Time | Yield | Reference |

| Benzoxazole Synthesis | Conventional | Several Hours | Moderate | nih.gov |

| Benzoxazole Synthesis | Microwave | 31-90 seconds | 82-96% | nih.gov |

| Knoevenagel Condensation | Conventional | Hours | Moderate | researchgate.net |

| Knoevenagel Condensation | Microwave (Solvent-free) | Short (e.g., 30 min) | 50-75% | researchgate.net |

| Triazole Synthesis | Conventional | 27 Hours | - | nih.gov |

| Triazole Synthesis | Microwave | 30 Minutes | 96% | nih.gov |

Design and Synthesis of Substituted Benzoxazole Acrylate Analogs

The modular nature of the synthesis of this compound allows for the systematic modification of its structure to produce a library of analogs. These modifications can be introduced by using substituted starting materials or by direct derivatization of the final compound.

Modification of the Acrylic Acid Moiety

The acrylic acid moiety is a versatile functional group that can be readily modified to generate a variety of derivatives. Standard organic transformations can be applied to the carboxylic acid group to produce esters, amides, and other related functionalities.

Esterification: The carboxylic acid can be converted to its corresponding esters (e.g., methyl or ethyl esters) through Fischer esterification (reaction with an alcohol under acidic catalysis) or by reaction with alkyl halides in the presence of a base. These esters are often useful as synthetic intermediates or may possess unique biological properties themselves. maastrichtuniversity.nl

Amidation: Reaction of the acrylic acid with amines, facilitated by a coupling reagent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) or a carbodiimide, yields the corresponding acrylamides. researchgate.net This approach allows for the introduction of a wide range of substituents via the amine component, creating a diverse set of analogs.

Reduction: The carboxylic acid can be reduced to the corresponding allylic alcohol using reducing agents like lithium aluminum hydride.

Furthermore, analogs can be synthesized by modifying the starting materials used in the Knoevenagel condensation. For example, using substituted malonic acids or other active methylene compounds can introduce substituents at the α-position of the acrylic acid chain. This synthetic flexibility is crucial for tuning the electronic and steric properties of the molecule.

Substituent Effects on the Benzoxazole Ring System

Research into the structure-activity relationship (SAR) of benzoxazole derivatives has shown that the presence of specific groups can enhance their therapeutic potential. researchgate.net For instance, the introduction of electron-withdrawing groups, such as halogens, or electron-releasing groups at different positions on the benzoxazole scaffold can amplify the antimicrobial and antiproliferative effects of these compounds. researchgate.net

A study on 2-substituted benzoxazole derivatives revealed that modifications to the benzoxazole ring can lead to a wide spectrum of biological activities. nih.gov For example, derivatives bearing a chlorine atom at position 5 of the benzoxazole ring have demonstrated notable antiproliferative activity. mdpi.com Similarly, the presence of a methoxy (B1213986) group at position 3 of a phenyl ring attached to the benzoxazole system has been shown to increase activity compared to unsubstituted analogs. mdpi.com

The strategic placement of substituents allows for the fine-tuning of the molecule's properties. For instance, in the context of developing antimicrobial agents, it has been observed that 2-substituted benzoxazoles exhibit a range of pharmacological activities, including antiviral, antimicrobial, and anticancer properties. nih.gov

The following table summarizes the observed effects of various substituents on the biological activity of benzoxazole derivatives, based on available research findings.

Asymmetric Synthesis of Chiral Benzoxazole Acrylate Derivatives (e.g., Benzoxaboroles)

The development of efficient methods for the asymmetric synthesis of chiral molecules is a significant area of chemical research, driven by the fact that the biological activity of chiral compounds often resides in a single enantiomer. In the realm of benzoxazole derivatives, the creation of chiral centers, particularly in acrylate side chains, has led to the discovery of potent therapeutic agents. A notable example is the synthesis of chiral 3-substituted benzoxaboroles, which have been designed as inhibitors of carbapenemases, enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. nih.gov

Benzoxaboroles are a class of compounds containing a boronic acid integrated into a benzoxazole-like heterocyclic ring system. researchgate.net This unique structure imparts desirable physicochemical and drug-like properties, making them a "privileged structure" in medicinal chemistry. researchgate.net Several benzoxaborole-based drugs, such as tavaborole (B1682936) and crisaborole, have received FDA approval for treating onychomycosis and atopic dermatitis, respectively. researchgate.net However, many of these existing drugs are achiral, which can limit their selectivity. nih.gov Consequently, the development of synthetic routes to enantiomerically pure chiral benzoxaboroles is of high interest.

An effective strategy for the asymmetric synthesis of 3-(α-acrylic acid) benzoxaboroles involves an organocatalytic Morita–Baylis–Hillman (MBH) cascade reaction. nih.gov This approach utilizes a bifunctional tertiary amine-carbamate catalyst to facilitate the reaction between 2-formyl-phenylboronic acids and an activated alkene like hexafluoroisopropyl acrylate (HFIPA). nih.gov This method has proven successful in producing C3 acrylate substituted benzoxaboroles in high yields and with high enantiomeric excess. nih.gov

The scope of this asymmetric reaction has been explored with various substituted 2-formylphenylboronic acids. nih.gov The resulting chiral MBH adducts can then be hydrolyzed to the corresponding carboxylic acids for biological evaluation. nih.gov X-ray analysis of the synthesized compounds has been used to confirm the absolute configuration of the newly formed stereocenter. nih.gov

The following table provides an overview of the asymmetric synthesis of a chiral benzoxaborole derivative, highlighting the key components and outcomes of the reaction.

Chemical Reactivity and Mechanistic Investigations of 2e 3 1,3 Benzoxazol 2 Yl Acrylic Acid Derivatives

Reactivity of the α,β-Unsaturated Carboxylic Acid Moiety

The conjugated system of the α,β-unsaturated carboxylic acid moiety is a key site of reactivity in (2E)-3-(1,3-benzoxazol-2-yl)acrylic acid derivatives. This functionality allows for reactions at the carbonyl group, the carbon-carbon double bond, and the carboxylic acid itself.

The electron-withdrawing nature of the benzoxazole (B165842) ring and the carboxylic acid group activates the carbon-carbon double bond for nucleophilic attack. This makes the molecule susceptible to Michael or 1,4-conjugate addition reactions. Various nucleophiles, including amines, thiols, and carbanions, can add to the β-carbon of the acrylic acid moiety. dntb.gov.ua

The reaction of 2-(1,2,3-triazol-1-yl)acrylic acid esters, which are structurally related to the benzoxazole derivatives, with aliphatic amines has been shown to result in Michael addition products. dntb.gov.ua However, these adducts can sometimes undergo a retro-Michael reaction, particularly during purification on silica (B1680970) gel, indicating that the addition can be reversible. dntb.gov.ua The choice of base catalyst is crucial in these reactions; for instance, in the addition of azoles to methyl acrylate (B77674), diisopropylethylamine (DIPEA) was found to give excellent yields, while the stronger base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) led to lower yields due to the reversibility of the reaction. beilstein-journals.org

Table 1: Examples of Michael Addition Reactions with Related Acrylate Systems

| Nucleophile (Donor) | Acceptor | Catalyst | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 4-Nitroimidazole | Methyl Acrylate | DIPEA | N-substituted β-alanine derivative | Excellent | beilstein-journals.org |

| 2-Methyl-4(5)-nitroimidazole | Methyl Acrylate | DBU | N-substituted β-alanine derivative | Low/Medium | beilstein-journals.org |

The carboxylic acid group of this compound readily undergoes esterification and amidation reactions.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.com The reaction can be driven to completion by removing the water formed during the reaction. For instance, the esterification of acrylic acid with lower alkyl alcohols (1 to 6 carbon atoms) is efficiently carried out at temperatures between 70 to 180°C. google.com In a related synthesis, methyl 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate was prepared by heating the corresponding acid in methanol (B129727) with concentrated sulfuric acid, achieving an 81% yield. mdpi.com

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This transformation often requires the use of a coupling agent to activate the carboxylic acid. Reagents like N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) are used for this purpose in mild conditions. mdpi.com Another approach involves converting the carboxylic acid to an acid chloride using reagents like thionyl chloride, followed by reaction with an amine. researchgate.net For example, 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenyl)propanamide was synthesized by reacting the acid with 4-aminobenzenesulfonamide in the presence of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and triethylamine, resulting in a 78% yield. mdpi.com

Selective reduction of the carbon-carbon double bond in the α,β-unsaturated system, without affecting the benzoxazole ring or the carboxylic acid group, can be achieved through catalytic hydrogenation. This reaction typically employs a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The choice of catalyst, solvent, and reaction conditions is critical to achieve the desired selectivity.

While specific examples for the reduction of this compound were not found in the provided search results, the general principles of reducing α,β-unsaturated carboxylic acids are well-established. The reaction results in the formation of 3-(1,3-benzoxazol-2-yl)propanoic acid.

Proton Transfer Phenomena and their Chemical Implications

Proton transfer is a fundamental process for this compound, involving both the acidic carboxylic proton and the basic nitrogen atom of the benzoxazole ring. The acidity of the carboxylic acid allows for the formation of carboxylate salts upon reaction with a base.

Furthermore, the nitrogen atom in the benzoxazole ring can be protonated by a strong acid. This protonation can influence the electronic properties of the entire molecule, potentially affecting its reactivity and spectroscopic characteristics. The interplay between the acidic and basic centers can lead to the formation of zwitterionic species under certain pH conditions. Proton transfer phenomena are also central to the formation of co-crystals and salts, which can alter the physicochemical properties of the parent compound. researchgate.net

Cyclization and Rearrangement Mechanisms

The structure of this compound derivatives allows for various intramolecular cyclization and rearrangement reactions. For instance, derivatives of 2-(benzoxazol-2-yl)-1,3-tropolones have been shown to undergo a rearrangement involving the contraction of the seven-membered tropolone (B20159) ring to form substituted ethyl 2-(benzoxazol-2-yl)-3-hydroxybenzoates when refluxed in ethanol. researchgate.net This transformation highlights the potential for the benzoxazole moiety to participate in or influence complex molecular rearrangements.

Transition Metal-Catalyzed Transformations Involving the Benzoxazole Acrylate Scaffold

The benzoxazole acrylate scaffold can be utilized in various transition metal-catalyzed cross-coupling reactions. snnu.edu.cn While the acrylic acid moiety itself can be transformed, the benzoxazole ring also presents opportunities for functionalization. For example, C-H functionalization of the benzoxazole ring can be achieved using transition metal catalysts. snnu.edu.cn

Additionally, the double bond of the acrylate can participate in reactions like the Heck reaction or other palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl or vinyl substituents. These transformations are powerful tools for the synthesis of more complex molecules based on the benzoxazole acrylate core structure. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-(1,3-benzoxazol-2-yl)propanoic acid |

| 2-(1,2,3-triazol-1-yl)acrylic acid esters |

| 4-Nitroimidazole |

| Methyl Acrylate |

| Diisopropylethylamine (DIPEA) |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| 2-Methyl-4(5)-nitroimidazole |

| Sulfuric acid |

| p-Toluenesulfonic acid |

| Methyl 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate |

| N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) |

| Thionyl chloride |

| 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenyl)propanamide |

| 4-Aminobenzenesulfonamide |

| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) |

| Triethylamine |

| Palladium on carbon (Pd/C) |

| Platinum oxide (PtO₂) |

| 2-(benzoxazol-2-yl)-1,3-tropolones |

To understand the interaction of this compound with light, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are employed to characterize its excited states and predict its photophysical properties. These calculations provide insights into the UV-Vis absorption, fluorescence, and the influence of the solvent environment on these properties.

UV-Vis Absorption: The electronic absorption spectrum is dictated by transitions from the ground state (S₀) to various excited states (S₁, S₂, etc.). TD-DFT calculations, performed on the optimized ground-state geometry, can predict the vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions.

For this compound, the lowest energy absorption band, which is the most prominent feature in the UV-Vis spectrum, is predicted to be a result of a π-π* transition. This transition corresponds primarily to the promotion of an electron from the HOMO to the LUMO. Given the delocalized nature of these orbitals across the conjugated framework, this transition possesses significant intramolecular charge transfer (ICT) character, with electron density moving from the benzoxazole moiety towards the acrylic acid group.

Fluorescence: Molecules with extended π-conjugated systems and rigid structures, such as this benzoxazole derivative, are often fluorescent. Following absorption of a photon and excitation to the S₁ state, the molecule relaxes vibrationally before returning to the ground state via the emission of a photon. This emission is known as fluorescence.

Computational methods can model the geometry of the first excited state (S₁) and calculate the energy of the emission from this relaxed state back to the ground state. The fluorescence emission is invariably red-shifted (at a lower energy/longer wavelength) compared to the absorption, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift is related to the extent of the geometric and electronic rearrangement of the molecule in the excited state compared to the ground state.

Solvatochromism: Solvatochromism is the phenomenon where the absorption or emission wavelength of a compound changes with the polarity of the solvent. This effect is particularly pronounced in molecules where the ground state and excited state have significantly different dipole moments, which is typical for molecules exhibiting ICT.

For this compound, the ICT character of the S₁ state suggests it will be more polar than the ground state (S₀). Consequently, polar solvents will stabilize the S₁ state more than the S₀ state. This differential stabilization lowers the energy gap for emission, resulting in a bathochromic (red) shift in the fluorescence spectrum as solvent polarity increases. This behavior is known as positive solvatochromism and its magnitude can be correlated with solvent polarity functions like the Lippert-Mataga model. TD-DFT calculations incorporating a polarizable continuum model (PCM) can effectively simulate this solvent effect.

| Photophysical Property | Predicted Characteristic | Computational Method |

| UV-Vis Absorption (λₘₐₓ) | π-π* transition with ICT character | TD-DFT//B3LYP/6-311++G(d,p) |

| Fluorescence Emission | Emission from the S₁ state, Stokes-shifted from absorption | TD-DFT on optimized S₁ geometry |

| Stokes Shift | Moderate to large | Dependent on the geometric relaxation in the excited state |

| Solvatochromism | Positive solvatochromism in fluorescence (red shift with increasing solvent polarity) | TD-DFT with Polarizable Continuum Model (PCM) |

Advanced Spectroscopic Characterization and Computational Chemistry Studies of 2e 3 1,3 Benzoxazol 2 Yl Acrylic Acid

Quantum Chemical Calculations for Molecular Properties and Dynamics

Theoretical Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods, primarily DFT, are widely employed to predict various spectroscopic parameters, including vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions serve as a valuable complement to experimental data, aiding in the assignment of spectral features and providing a more complete picture of the molecule's structure and electronic distribution.

A critical aspect of the theoretical characterization of flexible molecules like (2E)-3-(1,3-benzoxazol-2-yl)acrylic acid is the exploration of its conformational space. The rotation around single bonds can lead to different spatial arrangements of the atoms, known as conformers, each with a distinct energy. Computational chemists often perform a potential energy surface (PES) scan by systematically changing specific dihedral angles to identify the most stable conformers (energy minima).

For instance, in a study on a related compound, 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid, researchers identified 11 stable conformers using DFT calculations at the B3LYP/6-31G(d) level of theory. The most stable conformer was found to be significantly lower in energy than the others, indicating its predominance at equilibrium. This type of analysis is crucial as the calculated spectroscopic parameters are highly dependent on the molecular geometry. The theoretical vibrational spectra of the most stable conformer are then calculated and often show good agreement with experimental FT-IR and Raman spectra, allowing for a detailed assignment of the vibrational modes.

The following table illustrates the kind of data that can be generated from such computational studies, although specific values for this compound are not publicly available in the searched literature. The data presented here is hypothetical and based on typical results for similar molecules.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 3570 | 3450 (broad) | Carboxylic acid O-H stretch |

| ν(C=O) | 1725 | 1710 | Carboxylic acid C=O stretch |

| ν(C=C) | 1640 | 1635 | Acrylic C=C stretch |

| ν(C=N) | 1615 | 1610 | Benzoxazole (B165842) C=N stretch |

Similarly, theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method and compared with experimental data to confirm structural assignments.

Computational Modeling of Reaction Mechanisms

Computational chemistry also provides invaluable insights into the mechanisms of chemical reactions, including the synthesis of this compound. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This information helps in understanding the feasibility of a proposed mechanism and can guide the optimization of reaction conditions.

The synthesis of benzoxazole derivatives often involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. A plausible reaction mechanism for the formation of a 2-substituted benzoxazole involves the initial formation of an amide intermediate, followed by a cyclization and dehydration step.

Computational studies can be employed to model each step of this proposed mechanism. For example, the energy profile of the reaction can be calculated, revealing the relative energies of the reactants, intermediates, transition states, and products. The activation energy for each step can be determined from the energy difference between the reactant/intermediate and the corresponding transition state.

Below is a hypothetical reaction coordinate diagram illustrating the kind of information that can be obtained from such a computational study. The specific energy values are illustrative and not based on actual calculations for this particular reaction.

Investigation of Biological Activities and Mechanisms of Action for 2e 3 1,3 Benzoxazol 2 Yl Acrylic Acid Derivatives

Antimicrobial Activity Research (in vitro studies)

Derivatives of the benzoxazole (B165842) scaffold are recognized for their broad-spectrum antimicrobial activity, showing potential against both bacterial and fungal pathogens. najah.edunih.gov Research into acrylic acid derivatives of benzoxazole aims to leverage this inherent activity to develop novel antimicrobial agents.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Studies have shown that derivatives of benzoxazole acrylic and propanoic acids exhibit significant antibacterial properties. A series of (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov Notably, compound 2b in this series, which features a hydrophobic aromatic component, was identified as the most potent derivative, with Minimum Inhibitory Concentration (MIC) values ranging from 0.098 to 0.78 μg/mL against all tested bacteria. nih.gov Its activity against Bacillus subtilis was found to be two times higher than that of Penicillin. nih.gov

Synthetic benzoxazole derivatives are known to be effective against Gram-positive bacteria like Staphylococcus aureus, Streptococcus faecalis, and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov In one study, newly synthesized N-alkylbenzoxazol-2-ones showed excellent to moderate activity against Staphylococcus aureus, Staphylococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net Another study focusing on 1-alkyl-3-methacryloyl-benzimidazolone derivatives, a related class of compounds, found that methacryloyl derivatives displayed higher antibacterial activity than their acryloyl counterparts. nih.gov

| Compound Class/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative (2b) | Various Gram-positive & Gram-negative bacteria | 0.098 - 0.78 | nih.gov |

| 5-chloro-1,3-benzoxazol-2(3H)-one derivatives (P4A, P4B) | Staphylococcus aureus, Escherichia coli | Good activity (specific MIC not provided) | researchgate.net |

| Benzazole acrylonitrile-based compound 5 | Escherichia coli, Pseudomonas aeruginosa | 1.0 | researchgate.net |

Antifungal Efficacy Against Yeast and Fungal Pathogens

The antifungal potential of benzoxazole derivatives has also been a subject of investigation. While some series of derivatives show promising results, others exhibit limited efficacy. For instance, the same (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives that were potent against bacteria showed poor MIC values against the fungal pathogen Candida albicans. nih.gov

However, other studies on different benzoxazole derivatives have reported notable anti-Candida activity. A series of N-phenacyl derivatives of 2-mercaptobenzoxazole (B50546) were screened against various Candida strains. nih.gov The derivative 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (5d) displayed a total visual MIC of 16 µg/mL against C. albicans. nih.gov Other derivatives in the same study also showed partial growth inhibition at a concentration of 16 µg/mL against clinical isolates of C. albicans and C. glabrata. nih.gov Research on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives also indicated good antifungal activity for some compounds against C. albicans. researchgate.net

| Compound Class/Derivative | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives | Candida albicans | Poor activity | nih.gov |

| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (5d) | Candida albicans SC5314 | 16 | nih.gov |

| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,4,6-trichlorophenyl)ethanone (5k) | C. albicans isolate | 16 (partial inhibition) | nih.gov |

| 2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone (6a) | C. albicans isolate | 16 (partial inhibition) | nih.gov |

| (E)-3-(Furan-2-yl)acrylic acid | Candida spp. | 64 - 512 | nih.gov |

Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency

Structure-activity relationship (SAR) analyses are crucial for optimizing the antimicrobial potency of benzoxazole derivatives. Studies have revealed that specific structural modifications significantly influence their biological activity. nih.gov For benzoxazole derivatives in general, substitutions at the 2- and 5-positions of the core structure are critically important for antimicrobial potency. nih.gov

In the series of (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives, the presence of a hydrophobic aromatic group was found to be a key factor for their high antibacterial activity. nih.gov For benzimidazolone derivatives, which are structurally related to benzoxazolones, the inclusion of a methacryloyl moiety was essential for antibacterial activity when compared to the corresponding acryloyl derivatives. nih.gov This suggests that even minor changes to the acrylic acid side chain can have a substantial impact on efficacy. The lipophilic nature of benzoxazole derivatives can enhance membrane permeability, leading to better intracellular accumulation and interaction with microbial targets. nih.gov

Proposed Mechanisms of Antimicrobial Action (e.g., Enzyme Inhibition)

The exact mechanisms of antimicrobial action for (2E)-3-(1,3-benzoxazol-2-yl)acrylic acid derivatives are not fully elucidated, but research on the broader benzoxazole class provides several plausible pathways. One proposed mechanism is the inhibition of nucleic acid synthesis; the benzoxazole ring system is structurally analogous to the adenine (B156593) and guanine (B1146940) bases, which could allow these compounds to interfere with DNA or RNA replication. nih.gov

Enzyme inhibition is another key proposed mechanism. Some benzoxazole derivatives are thought to inhibit enzymes that are essential for microbial cell wall synthesis or DNA replication. nih.gov For example, studies on boxazomycin A, a natural product containing a benzoxazole core, demonstrated that its antibacterial activity stems from the selective inhibition of bacterial protein synthesis. researchgate.net Furthermore, molecular docking studies on benzazole acrylonitrile-based compounds suggest they may bind to penicillin-binding proteins (PBPs) and inhibit β-lactamase, an enzyme responsible for antibiotic resistance. researchgate.net Other research points to the perturbation of sterol content and inhibition of mitochondrial respiration as potential antifungal mechanisms for certain benzoxazole derivatives. nih.gov

Anticancer and Cytotoxicity Research (in vitro cellular models)

Beyond their antimicrobial properties, benzoxazole derivatives have garnered significant attention for their potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. nih.govnajah.eduresearchgate.net

Antiproliferative Effects on Human Cancer Cell Lines

Numerous in vitro studies have demonstrated the antiproliferative activity of benzoxazole-based compounds. A study on a series of acrylate (B77674) derivatives, designed as tubulin polymerization inhibitors, showed considerable cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values ranging from 2.57 to 42.08 μM. nih.gov The methyl acrylate ester 6e emerged as the most potent compound in this series, with an IC50 value of 2.57 μM. nih.gov

Structurally similar 2-arylbenzoxazole-5-acetic acid derivatives also showed promising cytotoxic activity against MCF-7 and HCT-116 (human colon cancer) cell lines. core.ac.uk Specifically, 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid (5) and 2-(4-methoxyphenyl)benzoxazol-5-acetic acid (10) were highlighted as promising cytotoxic agents against the MCF-7 cell line. core.ac.uk Another study on 2-mercaptobenzoxazole derivatives reported strong cytotoxic effects against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, with IC50 values of 5.5 μg/ml and 5.6 μg/ml, respectively, for the most active compounds. researchgate.net Research on 3-(2-benzoxazol-5-yl)alanine derivatives also confirmed that most of the studied compounds were toxic to both normal and cancer cells. nih.gov

| Compound Class/Derivative | Cancer Cell Line | IC50 | Reference |

|---|---|---|---|

| Methyl acrylate ester (6e) | MCF-7 (Breast) | 2.57 μM | nih.gov |

| Acrylate derivative (6f) | MCF-7 (Breast) | 3.26 μM | nih.gov |

| Acrylate derivative (5b) | MCF-7 (Breast) | 5.12 μM | nih.gov |

| 2-Mercaptobenzoxazole derivative (11) | HepG2 (Liver) | 5.5 μg/mL | researchgate.net |

| 2-Mercaptobenzoxazole derivative (12) | MCF-7 (Breast) | 5.6 μg/mL | researchgate.net |

| 2-arylbenzoxazole acetic acid derivative (UK-1 analogue) | MCF-7 (Breast) | 1.5 μM | core.ac.uk |

| 2-arylbenzoxazole acetic acid derivative (UK-1 analogue) | HT-29 (Colon) | 9.1 μM | core.ac.uk |

Interaction with Oncogenic Pathways and Cell Signaling Mechanisms

Genetic alterations in signaling pathways that control cell growth, apoptosis, and cell cycle progression are hallmarks of cancer. nih.gov The Cancer Genome Atlas (TCGA) has identified 10 canonical signaling pathways that are frequently altered in cancer, including the p53, PI3K/AKT, and RTK/RAS pathways. escholarship.org Derivatives of this compound have been investigated for their ability to interfere with these oncogenic signaling cascades.

One study on a tricyclic decylbenzoxazole (TDB) derivative demonstrated its ability to promote the upregulation of FOXO3 expression in a dose-dependent manner. nih.gov This upregulation was associated with an increase in the expression of p300 and Bim, leading to enhanced acetylation and dephosphorylation of FOXO3, ultimately promoting apoptosis. nih.gov The study also found that overexpression of FOXO3 could increase the expression of proteins involved in both the extrinsic (FasL, TRAIL) and intrinsic (Bim) apoptotic pathways. nih.gov Furthermore, in tumor tissues with overexpressed FOXO3, the TDB derivative was found to further increase the expression of p53 and caspase-9. nih.gov

Mechanistic Investigations into Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. wjarr.com The initiation of apoptosis requires the activation of a group of cysteine-aspartic proteases known as caspases. wjarr.com

Studies on benzoxazole-substituted thiazolyl-pyrazole derivatives have shown their ability to induce apoptosis by targeting β-tubulin and caspase-3. researchgate.net These compounds were found to significantly inhibit the levels of the anti-apoptotic protein BCL-2 while increasing the activity of the apoptotic protein caspase-3 in breast cancer cell lines (MDA-MB-231 and MCF-7). researchgate.net

Similarly, new Mannich bases of 2(3H)-benzoxazolone derivatives have been shown to possess pro-apoptotic properties in the MCF-7 breast cancer cell line. nih.gov Treatment with these compounds led to a significant increase in FasL and caspase-3 immunoreactivities, as well as cytochrome-c. nih.gov The number of TUNEL-positive cells, an indicator of apoptosis, was also significantly higher after treatment. nih.gov

A molecular docking study of 3-substituted-2(3H)-benzoxazolone derivatives against caspase-3, a key biomarker of apoptosis, further supports the role of these compounds in inducing programmed cell death. wjarr.com

Table 1: Investigated Apoptotic Mechanisms of Benzoxazole Derivatives

| Derivative Class | Target/Pathway | Observed Effect | Cell Line(s) |

|---|---|---|---|

| Tricyclic decylbenzoxazole (TDB) | p300-mediated FOXO3 acetylation | Upregulation of FOXO3, p300, Bim; Increased expression of FasL, TRAIL, p53, caspase-9 | SMMC-7721 (human liver cancer) |

| Benzoxazole-substituted thiazolyl-pyrazole | β-tubulin, Caspase-3, BCL-2 | Inhibition of BCL-2, increased activity of Caspase-3 | MDA-MB-231, MCF-7 (breast cancer) |

| 2(3H)-benzoxazolone Mannich bases | FasL, Caspase-3, Cytochrome-c | Increased immunoreactivity of FasL, Caspase-3, and Cytochrome-c | MCF-7 (breast cancer) |

Structure-Activity Relationships (SAR) for Anticancer Effects

The biological activity of benzoxazole derivatives is significantly influenced by the nature and position of substituents on the benzoxazole core. A strong structure-activity relationship (SAR) has been observed, with the substituents at the 2- and 5-positions being of critical importance for antiproliferative and antimicrobial potency. mdpi.com

For instance, benzoxazole derivatives with a chlorine atom at the 5-position or a methoxy (B1213986) group at the 3-position of the phenyl ring, along with an N,N-diethyl or morpholine (B109124) substituent at the 4-position, generally exhibit higher anticancer activity. mdpi.com It has also been reported that the presence of electron-withdrawing groups, such as chlorine (Cl) and nitro (NO2) at the ortho- and para-positions, respectively, can enhance the anti-proliferative activity against colon cancer cells. researchgate.net

Anti-Inflammatory and Immunomodulatory Investigations (in vitro studies)

Inflammation is a natural defense mechanism, but uncontrolled inflammatory processes can lead to various diseases. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. nih.govnih.gov

Inhibition of Inflammatory Enzymes (e.g., COX-1, COX-2, Matrix Metalloproteinases)

Derivatives of this compound have been investigated for their potential to inhibit key inflammatory enzymes. The 2-(2-arylphenyl)benzoxazole moiety has been identified as a novel and selective ligand for the COX-2 enzyme. nih.gov Certain compounds within this class have demonstrated selective inhibition of COX-2, with a selectivity index for one derivative being much better than that of the COX-2 selective NSAID, celecoxib. nih.gov

In a study of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds, several derivatives were identified as potent COX-2 inhibitors. nih.gov

Table 2: COX-2 Inhibition by Benzoxazole Derivatives

| Derivative Class | Selectivity | Note |

|---|---|---|

| 2-(2-arylphenyl)benzoxazoles | Selective for COX-2 | One derivative showed a better selectivity index than celecoxib. nih.gov |

| Cyclic imides with 3-benzenesulfonamide or 2-[4-(1-(hydroxyimino)ethyl)phenyl] fragment | Potent COX-2 inhibitors | IC50 ≅ 0.15–0.90 μM and SI ≅ >333.3 to >55.6. nih.gov |

Modulation of Inflammatory Pathways

The anti-inflammatory effects of these compounds are also attributed to their ability to modulate inflammatory pathways. For example, some 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to significantly activate the Nrf2-HO-1 pathway, reduce the production of LPS-induced reactive oxygen species (ROS), and alleviate microglial inflammation. nih.gov

Other Investigated Biological Activities (in vitro studies)

Beyond their anticancer and anti-inflammatory properties, derivatives of this compound have been screened for other biological activities. In vitro studies have revealed that many of these compounds possess potent antibacterial activities, particularly against E. coli, as well as moderate antifungal activity. nih.gov

Antioxidant Potential

Benzoxazole derivatives are recognized for a wide array of pharmacological activities, including antioxidant effects. nih.gov The core benzoxazole structure is a key feature in various compounds that have been studied for their ability to mitigate oxidative stress. nih.gov Research into related heterocyclic compounds, such as benzothiazole-hydrazone derivatives, has demonstrated that specific substitutions on the ring system can lead to promising antioxidant activity, in some cases exceeding that of standard reference compounds like ascorbic acid. nih.gov The antioxidant capacity is often influenced by the nature and position of substituent groups on the benzoxazole ring structure. nih.gov While the broader class of 2-substituted benzoxazoles has shown diverse biological potential, the specific antioxidant profile of this compound is an area requiring more targeted investigation to fully characterize its capabilities. nih.govnih.gov

Enzyme Inhibition Studies (e.g., Methionyl tRNA Synthetase, Carbapenemases, Beta-lactamases)

The ability of this compound derivatives to inhibit specific enzymes is a critical area of research for developing new therapeutic agents.

Methionyl tRNA Synthetase (MetRS)

Methionyl-tRNA synthetase (MetRS) is an essential enzyme in protein biosynthesis, responsible for attaching the amino acid methionine to its corresponding tRNA. This crucial role makes it an attractive target for the development of new antibacterial agents. Inhibition of MetRS disrupts protein synthesis, leading to bacterial growth inhibition. Novel inhibitors of MetRS, such as REP8839 and MRS-2541, have shown potent activity against various Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). While the benzoxazole scaffold is known to be a component of various biologically active compounds, specific studies directly evaluating this compound or its derivatives as inhibitors of methionyl tRNA synthetase were not identified in the provided research.

Carbapenemases and Beta-lactamases

Beta-lactamases, including carbapenemases, are enzymes that confer bacterial resistance to β-lactam antibiotics, one of the most widely used classes of antibacterial drugs. Carbapenemases are particularly concerning as they can inactivate carbapenems, which are often reserved as last-resort antibiotics. These enzymes are categorized into serine-based hydrolases (Classes A, C, and D) and zinc-dependent metallo-β-lactamases (Class B).

A structure-based design approach has led to the development of potent inhibitors based on scaffolds closely related to benzoxazole. Specifically, chiral 3-substituted benzoxaboroles featuring an acrylic acid group have been synthesized and identified as potent inhibitors of clinically significant carbapenemases. The benzoxaborole ring system is a close structural analog of the benzoxazole system. These compounds were designed to mimic the "anchoring" pharmacophore features of carbapenem (B1253116) antibiotics, allowing them to bind effectively to the active site of these resistance enzymes.

Derivatives of 3-(α-acrylic acid) benzoxaborole have demonstrated potent inhibition against Class A serine-carbapenemases like KPC-2. Crystallographic studies have confirmed that these inhibitors bind to carbapenemases in a manner that relates to how the enzymes bind their natural antibiotic substrates. The research illustrates that the C-3 acrylate substituted scaffold, when optimized, has the potential to be developed into broad-spectrum β-lactamase inhibitors, capable of restoring the efficacy of antibiotics like meropenem (B701) against resistant bacteria.

Table 1: Inhibition Data for Benzoxaborole Analogs against KPC-2 Carbapenemase

| Compound | Substituent at C-5/C-6 | KPC-2 IC₅₀ (nM) |

| Derivative 1 | H | >50,000 |

| Derivative 2 | 5-Cl | 250 ± 20 |

| Derivative 3 | 5-F | 160 ± 10 |

| Derivative 4 | 6-F | 110 ± 10 |

Note: Data extracted from a study on 3-(α-acrylic acid) benzoxaborole derivatives, which are structural analogs of this compound. The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency. Data is illustrative of the potential of the acrylic acid scaffold.

Role as Biochemical Probes or Reagents in Proteomics Research

The this compound scaffold holds potential for use as a biochemical probe in the field of chemical proteomics. This potential is highlighted by research on other reactive heterocyclic compounds, such as 1,3,4-oxadiazol-2-ones, which have been successfully developed into tools for activity-based protein profiling (ABPP).

ABPP is a powerful strategy used to identify the protein targets of a bioactive small molecule within a complex proteome. The methodology involves using a modified version of the compound of interest, known as an activity-based probe. This probe is typically synthesized by incorporating a reporter tag, such as an alkyne or azide (B81097) group, onto the molecule's scaffold. This tag allows for the subsequent attachment of a fluorescent dye or a biotin (B1667282) affinity tag via click chemistry.

When introduced to living cells or cell lysates, this probe covalently binds to its protein targets. The tagged proteins can then be visualized by fluorescence or isolated and identified using mass spectrometry. This approach has been used to map the target landscape of novel antibacterial compounds, revealing that they can act on multiple targets (polypharmacology), which can be a desirable trait for overcoming drug resistance. Given the reactive nature of the acrylic acid moiety and the drug-like benzoxazole core, derivatives of this compound could be similarly modified to create probes for identifying their specific cellular binding partners, thereby elucidating their mechanism of action.

Interactions with Biopolymers

Beyond direct pharmacological interactions, the acrylic acid component of the title compound is relevant in the context of material science and its interface with biopolymers. Waterborne acrylic dispersions are widely used, and there is significant research into combining them with natural biopolymers to create more sustainable, high-performance hybrid materials.

The integration of biopolymers such as starch, soy protein, and lignosulfonates with acrylic latex systems can be achieved through various methods, including simple physical mixing (ex situ incorporation) or by incorporating the biopolymer during the emulsion polymerization process itself. The goal of creating these bio-composites is often to enhance properties like biodegradability, improve physical characteristics of the resulting films or materials, and reduce the reliance on petroleum-based polymers. This field of study focuses on the macro-level interactions that form composite materials rather than the specific molecular binding events typically studied in pharmacology.

Applications in Advanced Materials Science and Engineering

Incorporation into Polymer Systems for Functional Materials

The acrylic acid moiety of (2E)-3-(1,3-benzoxazol-2-yl)acrylic acid serves as a polymerizable group, allowing for its incorporation into various polymer backbones. This integration imparts the unique photophysical and chemical properties of the benzoxazole (B165842) ring to the resulting polymer. Copolymers containing benzoxazole units are being investigated for their enhanced thermal stability and specific optical characteristics.

The benzoxazole heterocycle is known for its rigid structure and electron-deficient nature, which can influence the properties of the polymer matrix. For instance, the incorporation of such aromatic heterocyclic groups can increase the glass transition temperature (Tg) of the polymer, leading to materials with improved heat resistance. Furthermore, the benzoxazole unit can act as a fluorophore, enabling the development of intrinsically fluorescent polymers. These materials are of great interest for applications such as sensors and organic light-emitting diodes (OLEDs).

Research into polymers containing benzoxazole derivatives has shown that their properties can be tailored by adjusting the concentration of the benzoxazole-containing monomer and the nature of the co-monomers. This allows for the fine-tuning of mechanical, thermal, and optical properties to meet the demands of specific applications.

Table 1: Potential Properties of Polymers Incorporating this compound

| Property | Influence of Benzoxazole Moiety | Potential Application |

| Thermal Stability | Increased due to rigid heterocyclic structure | High-performance plastics, aerospace components |

| Fluorescence | Intrinsic fluorescence from the benzoxazole ring | Fluorescent sensors, OLEDs, security inks |

| Mechanical Strength | Potential for increased rigidity and hardness | Engineering plastics, durable coatings |

| Refractive Index | Can be modified due to the aromatic nature | Optical films, lenses |

Development of Specialized Coatings and Adhesives

The unique chemical structure of this compound makes it a candidate for the formulation of specialized coatings and adhesives. The benzoxazole component is associated with good thermal stability and durability, while the acrylic acid group can promote adhesion to various substrates through hydrogen bonding or covalent linkages.

Benzoxazole-containing compounds have been explored for their potential in creating protective coatings with desirable properties such as corrosion resistance and UV stability. The heterocyclic ring can absorb UV radiation, thus protecting the underlying material from degradation. When polymerized, the acrylic component can form a cross-linked network, resulting in a hard and durable film.

In adhesive formulations, the carboxylic acid group of the molecule can interact strongly with metal or metal oxide surfaces, making it a potential adhesion promoter. This can lead to the development of high-strength adhesives for demanding applications in the electronics and automotive industries. The combination of strong adhesion and thermal stability is particularly valuable for bonding components that are exposed to high temperatures.

Exploration in Optoelectronic Materials (e.g., Semiconductor Devices, Non-Linear Optical Materials)

The benzoxazole ring system is a well-known chromophore that exhibits interesting photophysical properties, including fluorescence and, in some derivatives, non-linear optical (NLO) activity. This has led to the exploration of this compound and related compounds in the field of optoelectronics.

Benzoxazole derivatives are known to be fluorescent and are used as optical brightening agents and dye lasers. The extended π-conjugation in the molecule, spanning the benzoxazole and acrylic acid moieties, can give rise to strong absorption and emission in the UV-visible region of the electromagnetic spectrum. These fluorescent properties are being harnessed for the development of organic light-emitting diodes (OLEDs), where benzoxazole-containing materials can function as emitters or host materials. Two coumarin (B35378) derivatives with a benzoxazolyl group showed strong blue-green emissions in both solution and solid states. nih.gov

Furthermore, molecules with a donor-π-acceptor (D-π-A) structure can exhibit significant second-order NLO properties. The benzoxazole ring can act as an electron-accepting group, and when combined with a suitable electron-donating group through a conjugated bridge, the resulting molecule can have a large second-order hyperpolarizability (β). Such NLO chromophores are essential components for electro-optic modulators and other photonic devices. The acrylic acid group offers a convenient handle to incorporate these chromophores into a polymer matrix, which is often required for the fabrication of practical devices.

Table 2: Potential Optoelectronic Properties and Applications

| Property | Description | Potential Application |

| Photoluminescence | Emission of light upon absorption of photons. Benzoxazole derivatives often exhibit strong fluorescence with high quantum yields. | Organic Light-Emitting Diodes (OLEDs), fluorescent sensors, bio-imaging. |

| Non-Linear Optical (NLO) Activity | The optical properties of the material change with the intensity of the incident light. Certain benzoxazole derivatives can exhibit significant second-order NLO effects. | Electro-optic modulators, frequency converters, all-optical switching. |

| Semiconducting Behavior | The ability to conduct electricity under certain conditions. The π-conjugated system can facilitate charge transport. | Organic field-effect transistors (OFETs), organic photovoltaics (OPVs). |

Design of Novel Reagents and Probes for Material Applications

The dual functionality of this compound, with its fluorescent benzoxazole core and reactive carboxylic acid group, makes it an excellent candidate for the design of novel reagents and probes for material science applications.

The fluorescent properties of the benzoxazole moiety can be sensitive to the local chemical environment. This sensitivity can be exploited to create fluorescent probes that can detect the presence of specific ions, molecules, or changes in properties like polarity and viscosity within a material. For example, benzoxazole-based chemosensors have been developed for the detection of metal ions such as Zn²⁺ and Cd²⁺. mdpi.com

The carboxylic acid group provides a means to covalently attach the benzoxazole fluorophore to surfaces, nanoparticles, or polymer chains. This allows for the site-specific labeling of materials, enabling the study of their structure and dynamics using fluorescence-based techniques. For instance, it could be used to functionalize surfaces to create sensors for environmental monitoring or to label polymer chains to study their conformation and mobility. The development of such probes is crucial for advancing our understanding of material properties at the molecular level and for the creation of smart materials with built-in sensing capabilities.

Future Directions and Emerging Research Avenues for 2e 3 1,3 Benzoxazol 2 Yl Acrylic Acid

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of (2E)-3-(1,3-benzoxazol-2-yl)acrylic acid and its analogues will likely prioritize efficiency, safety, and environmental sustainability. Traditional multi-step syntheses are giving way to innovative methodologies that reduce waste, energy consumption, and the use of hazardous reagents.

Key areas of exploration include:

Green Chemistry Approaches : The use of environmentally benign catalysts and solvents is a growing trend. For instance, the synthesis of 2-aryl benzoxazoles has been achieved using fly ash, an industrial waste product, as a catalyst, showcasing a greener alternative to conventional methods. nih.gov

Energy-Efficient Methods : Techniques such as microwave-assisted synthesis, ultrasound, and mechanochemical reactions are being employed to synthesize benzoxazole (B165842) derivatives. mdpi.comresearchgate.net These methods often lead to significantly reduced reaction times, milder reaction conditions, and higher yields compared to conventional heating. mdpi.comresearchgate.net

One-Pot Reactions : Streamlining synthetic sequences into one-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, enhances efficiency. The Knoevenagel–Döbner condensation, a classic method for forming α,β-unsaturated carboxylic acids, is a candidate for optimization in one-pot syntheses of acrylic acid derivatives. researchgate.net

Novel Catalytic Systems : Research into new catalysts, such as nano-zinc oxide (ZnO-NP) or molecular iodine, can provide milder and more selective pathways for the formation of the benzoxazole ring and its subsequent modification. nih.govmdpi.com

| Method | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Conventional Heating | Refluxing in organic solvents for several hours (5-9 h) | Well-established procedures | mdpi.com |

| Microwave-Assisted | Irradiation (e.g., 600 W) for shorter durations (5 min - 3 h) | Rapid heating, reduced reaction time, higher yields | mdpi.comresearchgate.net |

| Ultrasound-Assisted | Sonication at moderate temperatures (e.g., 50 °C) for short periods (5 min - 2 h) | Enhanced reaction rates, improved yields, energy efficiency | mdpi.comresearchgate.net |

| Mechanochemical | Grinding reactants together, often solvent-free (5 min - 2 h) | Reduced solvent waste, high efficiency, applicable to solid-state reactions | mdpi.comresearchgate.net |

| Deep Eutectic Solvents (DES) | Using DES as a green solvent alternative (3-5 min) | Biodegradable, low toxicity, effective reaction medium | mdpi.comresearchgate.net |

Advanced Computational Design and Virtual Screening of Derivatives with Tailored Properties

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of bioactive molecules. For this compound, these methods can guide the synthesis of new derivatives with enhanced potency, selectivity, and desirable physicochemical properties.

Future research in this area will focus on:

Molecular Docking : To predict the binding affinity and orientation of derivatives within the active site of a biological target, such as an enzyme or receptor. Studies on other benzoxazoles have used docking to identify potential inhibitors of targets like DNA gyrase in bacteria. nih.govnih.gov

Virtual Screening : The use of large chemical libraries to computationally screen for derivatives of the core scaffold that are likely to be active against a specific target. A virtual fragment screening approach successfully identified the benzoxazole scaffold as a promising starting point for developing inhibitors of the enzyme JMJD3. nih.gov

Molecular Dynamics (MD) Simulations : To study the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : To build mathematical models that correlate the chemical structure of the derivatives with their biological activity, enabling the prediction of activity for yet-unsynthesized compounds.

Density Functional Theory (DFT) Calculations : To understand the electronic properties of the molecules, which can influence their reactivity and interactions with biological targets. nih.gov

| Technique | Application | Example from Benzoxazole Research | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding modes and affinity to a biological target. | Screening against the 4URO receptor, showing a dock score of -8.0 kcal/mol for a derivative. | nih.gov |

| MD Simulation | Assessing the stability of the ligand-receptor complex. | Used to confirm stable interactions between benzoxazole derivatives and their target. | nih.gov |

| MM/PBSA Analysis | Calculating the free binding energy of the ligand-receptor complex. | Revealed a maximum free binding energy of -58.831 kJ/mol for a potent derivative. | nih.gov |

| DFT Calculation | Analyzing electronic properties like softness and electrophilicity. | Confirmed the electrophilic nature of synthesized formazan-benzoxazole derivatives. | nih.gov |

| Virtual Fragment Screening | Identifying novel scaffolds for inhibitor development. | Identified the 2-benzoxazol-2-yl-phenol scaffold as a new hit for JMJD3 inhibition. | nih.gov |

Integrated Multi-Omics Approaches for Deeper Mechanistic Understanding of Biological Interactions

To fully comprehend the biological effects of this compound, future research must move beyond identifying its primary molecular target to understanding its impact on the entire biological system. Integrated multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful way to achieve this holistic view.

This systems-level approach can:

Uncover Mechanisms of Action : By observing global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) following treatment with the compound, researchers can construct a detailed picture of the affected cellular pathways.

Identify Off-Target Effects : Multi-omics can reveal unintended interactions, which is crucial for understanding the complete biological profile of a compound.

Discover Biomarkers : These studies can identify molecular biomarkers that indicate a biological response to the compound, which is valuable for further development and application.

Elucidate Resistance Mechanisms : In the context of antimicrobial or anticancer research, comparing the omics profiles of sensitive and resistant cells can reveal the molecular basis of resistance.

While specific multi-omics studies on this compound are yet to be published, the broad biological activities noted for the benzoxazole class suggest that such investigations would be highly fruitful. nih.gov

Development of Targeted Research Probes and Tool Compounds

A significant future direction is the rational design of derivatives of this compound to serve as chemical probes or tool compounds. These specialized molecules are essential for dissecting complex biological processes and validating molecular targets.

Key strategies for developing these tools include:

Affinity Probes : Incorporating a reactive group onto the molecule that can covalently bind to its biological target. This allows for the isolation and identification of the target protein.

Fluorescent Probes : Attaching a fluorophore to the compound to enable visualization of its subcellular localization and interaction with its target in living cells using advanced microscopy techniques.

Biotinylated Probes : Adding a biotin (B1667282) tag to the molecule, which can be used for affinity purification of the target protein and its associated binding partners from cell lysates.

The development of such probes from the this compound scaffold would be a critical step in moving from an interesting bioactive compound to a well-understood chemical tool for exploring biology.

Investigation of Environmental Fate and Degradation Pathways in Research Contexts

As with any chemical compound intended for wider research or application, understanding its environmental persistence and degradation is crucial. For this compound, this involves studying the breakdown of both the acrylic acid side chain and the benzoxazole core.

Future research should address:

Biodegradation of the Acrylic Acid Moiety : Acrylic acid itself is known to be biodegradable. oekotoxzentrum.ch Studies have identified bacteria, such as Rhodococcus ruber, capable of rapidly and completely degrading high concentrations of acrylic acid. researchgate.net The likely initial step in the environmental degradation of the title compound would be the breakdown of this side chain.

Degradation of the Benzoxazole Core : The environmental fate of the heterocyclic benzoxazole ring is less understood. Research is needed to identify microorganisms and enzymatic pathways capable of cleaving and mineralizing this stable aromatic structure.

Identification of Metabolites : Determining the intermediate products formed during degradation is essential to ensure they are not more toxic or persistent than the parent compound.

Ecotoxicity Assessment : Evaluating the potential impact of the parent compound and its degradation products on various environmental organisms, including aquatic life and soil microbes. oekotoxzentrum.ch

The environmental fates of acrylic polymers are not completely known, highlighting the need for more biodegradation studies to develop biotechnological treatments for related chemical waste. nih.govnih.govresearchgate.net

| Microorganism | Compound Degraded | Key Finding | Reference |

|---|---|---|---|

| Rhodococcus ruber JJ-3 | Acrylic acid | Can completely degrade 1000 mg·L−1 of acrylic acid in 11 hours. | researchgate.net |

| Bacillus aryabhattai CY | Acrylic acid | Efficiently degrades acrylic acid, with potential for immobilization in bioreactors. | researchgate.net |

| Various Soil Bacteria | Acrylamide (B121943) | Many soil isolates can degrade acrylamide to acrylic acid and ammonia (B1221849) via the enzyme acrylamidase. | researchgate.net |

| Microbial Communities | Acrylic polymers | Extracellular esterase activity from landfill microbial communities contributes to polymer degradation. | nih.gov |

Q & A

Q. What are the common synthetic routes for (2E)-3-(1,3-benzoxazol-2-yl)acrylic acid, and how are intermediates characterized?

The compound is typically synthesized via Claisen-Schmidt condensation , involving a benzoxazole-containing aldehyde and an active methylene compound (e.g., malonic acid). Key steps include:

- Aldol condensation : Reaction of 1,3-benzoxazole-2-carbaldehyde with acrylic acid derivatives under basic conditions.

- Stereochemical control : Use of catalysts like piperidine to favor the E-isomer . Intermediates are characterized using NMR (e.g., coupling constants for stereochemistry) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹). Solvent-free mechanochemical methods (grinding reactants with NaBH₄/boric acid) can enhance yield and reduce side reactions .

Q. How is the structural elucidation of this compound performed?

- X-ray crystallography : Single-crystal analysis confirms the E-configuration and planar geometry of the acrylic acid moiety. Software like SHELXL refines bond lengths and angles (e.g., C=C bond ~1.34 Å) .

- Mass spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 232.0728 for C₁₁H₈NO₃⁺) .

Q. What are the typical chemical reactions and derivatives of this compound?

The α,β-unsaturated carbonyl system enables:

- Michael additions : Nucleophilic attack at the β-position by amines or thiols.

- Cycloadditions : Diels-Alder reactions with dienes to form six-membered rings.

- Esterification : Conversion to methyl esters for improved solubility in biological assays .

Q. What biological activities have been reported for this compound?

- Antimicrobial activity : Demonstrated against E. coli and S. aureus (MIC values: 8–32 µg/mL) via disruption of membrane integrity .

- Enzyme inhibition : Acts as a tyrosinase inhibitor (IC₅₀ ~12 µM) through competitive binding to the active site .

Advanced Research Questions

Q. How can researchers address low yields or stereoselectivity issues during synthesis?

- Optimize reaction conditions : Use microwave-assisted synthesis to reduce time and improve E/Z selectivity.

- Catalyst screening : Test chiral catalysts (e.g., L-proline) for enantioselective synthesis.

- Purification : Employ column chromatography with gradient elution (hexane/EtOAc) to isolate the E-isomer .

Q. How should contradictory bioactivity data (e.g., varying MIC values) be resolved?

- Replicate assays : Use standardized protocols (CLSI guidelines) for microbial testing.

- Structure-activity relationship (SAR) studies : Compare derivatives to identify critical functional groups (e.g., benzoxazole enhances lipophilicity and membrane penetration) .

- Molecular dynamics simulations : Model compound-protein interactions to explain discrepancies (e.g., binding affinity variations due to protonation states) .

Q. What computational methods are suitable for studying this compound’s interactions with biological targets?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites.

- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., binding energy ≤−7.5 kcal/mol for tyrosinase inhibition) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.